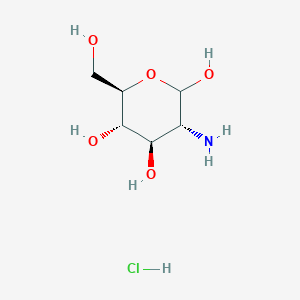
5-chloro-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found . It’s likely that its reactivity is influenced by the various functional groups present in its structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found . These properties would be influenced by its molecular structure and the nature of its functional groups.Wissenschaftliche Forschungsanwendungen
5-chloro-DFP-pyrazole has been studied for its potential as a therapeutic agent for a variety of medical conditions. It has been found to possess anti-inflammatory, antifungal, and anti-tumor activities. In addition, 5-chloro-DFP-pyrazole has been shown to possess neuroprotective, anticonvulsant, and antidepressant activities. It has also been studied for its potential to inhibit the growth of certain cancer cells.
Wirkmechanismus
The mechanism of action of 5-chloro-DFP-pyrazole is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes involved in the metabolism of fatty acids, which can lead to a decrease in the production of pro-inflammatory molecules. In addition, 5-chloro-DFP-pyrazole may act as an inhibitor of certain enzymes involved in the synthesis of certain cell wall components, which could lead to an inhibition of the growth of certain cancer cells.
Biochemical and Physiological Effects
In laboratory studies, 5-chloro-DFP-pyrazole has been found to possess anti-inflammatory, antifungal, and anti-tumor activities. In addition, it has been found to possess neuroprotective, anticonvulsant, and antidepressant activities. It has also been found to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-DFP-pyrazole in laboratory experiments include its availability as a synthetic molecule, its broad range of pharmacological activities, and its potential to inhibit the growth of certain cancer cells. However, the limitations of using 5-chloro-DFP-pyrazole in laboratory experiments include its lack of complete understanding of its mechanism of action and its potential for toxicity.
Zukünftige Richtungen
For research into 5-chloro-DFP-pyrazole include further studies into its mechanism of action, its potential for toxicity, and its potential therapeutic applications. In addition, further studies into its potential to inhibit the growth of certain cancer cells and its potential to act as an inhibitor of certain enzymes involved in the metabolism of fatty acids are warranted. Finally, further studies into its potential to act as an inhibitor of certain enzymes involved in the synthesis of certain cell wall components are also needed.
Synthesemethoden
5-Chloro-DFP-pyrazole can be synthesized through a reaction of 2,4-difluorophenylchloroformate with 1,3-dimethyl-1H-pyrazole-4-carboxamide in the presence of a catalytic amount of triethylamine. This reaction yields a product with the desired structure, which can then be purified by recrystallization and chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O/c1-6-10(11(13)18(2)17-6)12(19)16-9-4-3-7(14)5-8(9)15/h3-5H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFCQBEVLCYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)
![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900290.png)


![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone](/img/structure/B2900294.png)



![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)